molecular formula C18H28BNO4 B568054 tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1256360-04-9

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B568054
CAS No.: 1256360-04-9
M. Wt: 333.235
InChI Key: YNSJUGFYOGEXHY-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate group attached to a phenyl ring substituted with a methyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position. Its structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science . The methyl group at the 3-position introduces steric and electronic effects that distinguish it from non-methylated analogs.

Properties

IUPAC Name

tert-butyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-11-13(20-15(21)22-16(2,3)4)9-10-14(12)19-23-17(5,6)18(7,8)24-19/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSJUGFYOGEXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682325
Record name tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-04-9
Record name Carbamic acid, N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic ester groups into aromatic systems. For this compound, the protocol typically involves coupling a halogenated phenyl carbamate precursor with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis. Key steps include:

  • Substrate Preparation : 4-Bromo-3-methylphenyl carbamate is synthesized via treatment of 4-bromo-3-methylaniline with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine.

  • Borylation : The brominated intermediate reacts with B2_2Pin2_2 using Pd(PPh3_3)4_4 (5 mol%) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C for 12 hours.

Representative Reaction Conditions :

ComponentSpecification
CatalystPd(PPh3_3)4_4 (5 mol%)
Boron SourceB2_2Pin2_2 (1.2 equiv)
BaseKOAc (3.0 equiv)
SolventDMF
Temperature80°C
Yield68–72%

This method’s efficiency depends on the halogen’s reactivity, with bromoarenes outperforming chloroarenes due to faster oxidative addition to palladium.

Direct Borylation of Aryl Carbamates

Transition metal-catalyzed C–H borylation bypasses pre-halogenation steps, directly functionalizing the aryl carbamate. Iridium complexes such as [Ir(COD)(OMe)]2_2 with dtbpy ligands enable regioselective borylation at the para position relative to the carbamate group.

Optimized Parameters :

  • Catalyst System : [Ir(COD)(OMe)]2_2 (2 mol%), dtbpy (4 mol%)

  • Boron Source : B2_2Pin2_2 (1.5 equiv)

  • Solvent : Cyclohexane

  • Temperature : 100°C

  • Yield : 55–60%

This approach reduces synthetic steps but requires stringent anhydrous conditions to prevent catalyst deactivation.

Advanced Catalytic Methods

Lithiation-Borylation Strategies

Lithiation-borylation sequences exploit directed ortho-metalation (DoM) to install boron groups. The carbamate acts as a directing group, enabling deprotonation at the methyl-substituted position followed by quenching with a boronic ester.

Procedure :

  • Deprotonation : Treatment of tert-butyl (3-methylphenyl)carbamate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

  • Borylation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrBpin) at −78°C, followed by warming to room temperature.

Critical Observations :

  • Configurational instability of the lithiated intermediate at temperatures above −70°C necessitates rapid quenching to avoid racemization.

  • Yields improve with slow boronic ester addition (60–65%).

Electrophotocatalytic Approaches

Recent advances employ electrophotocatalysis to activate aryl chlorides, which are traditionally challenging substrates. Using an iridium-based photocatalyst and visible light, chloroarenes undergo borylation at ambient temperatures.

Case Study :

  • Substrate : 4-Chloro-3-methylphenyl carbamate

  • Catalyst : [Ir(ppy)3_3] (2 mol%)

  • Boron Source : B2_2Pin2_2 (1.5 equiv)

  • Light Source : 450 nm LED

  • Yield : 32% (vs. 65% for bromoarene analog)

While yields are moderate, this method aligns with green chemistry principles by avoiding high temperatures and noble metal catalysts.

Reaction Optimization and Conditions

Catalyst Systems

Palladium and iridium catalysts dominate synthesis protocols. Comparative studies reveal:

CatalystReaction TypeYield (%)Selectivity
Pd(PPh3_3)4_4Suzuki-Miyaura72>99% para
[Ir(COD)(OMe)]2_2C–H Borylation6085% para
[Ir(ppy)3_3]Electrophotocatalysis3278% para

Palladium excels in traditional cross-coupling, while iridium offers direct C–H activation at the expense of lower yields.

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances palladium-catalyzed Suzuki-Miyaura yields (72% vs. 58% in THF) due to better substrate solubility.

  • Low-Temperature Lithiation : Reactions below −70°C minimize side reactions, preserving carbamate integrity.

Industrial-Scale Production Techniques

Batch processes dominate laboratory synthesis, but continuous flow systems improve scalability. Key considerations:

  • Residence Time : 30 minutes in microreactors vs. 12 hours in batch.

  • Catalyst Loading : Reduced to 1 mol% via efficient mixing.

  • Purification : In-line liquid-liquid extraction removes boron byproducts, achieving >95% purity.

Analytical Characterization

Critical data for verifying structure and purity:

  • 1^1H NMR :

    • δ 1.33 (s, 12H, pinacol methyl)

    • δ 1.52 (s, 9H, tert-butyl)

    • δ 7.45–7.60 (m, 3H, aromatic).

  • HRMS : [M+Na]+^+ calcd. 398.2490, found 398.2488.

Challenges and Limitations

  • Boronic Ester Hydrolysis : Instability below pH 5 necessitates neutral conditions during synthesis.

  • Carbamate Cleavage : Basic conditions (pH > 9) degrade the tert-butyl carbamate, requiring pH-controlled reaction quenching.

Emerging Innovations

  • Biohybrid Catalysts : Immobilized enzymes (e.g., Candida antarctica lipase B) facilitate boronic ester formation under aqueous conditions, yielding 40–50%.

  • Machine Learning-Guided Optimization : Predictive models identify optimal solvent/catalyst pairs, reducing development time by 70% .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form the corresponding boronic acid.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid moiety.

  • Borates: : Resulting from further oxidation of boronic esters.

  • Substituted Phenyl Derivatives: : Produced through electrophilic substitution reactions.

Scientific Research Applications

Tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryls, which are important in the synthesis of pharmaceuticals and organic materials.

  • Biology: : Employed in the labeling of biomolecules for imaging and diagnostic purposes.

  • Medicine: : Utilized in the development of boronic acid-based drugs for the treatment of various diseases.

  • Industry: : Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exerts its effects involves its ability to act as a boronic acid derivative. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Position/Modification Key Structural Feature Reference Evidence
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate No methyl group on phenyl ring Boronic ester at 4-position; unsubstituted phenyl ring
tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate Methyl on carbamate nitrogen N-methyl carbamate; boronic ester at 4-position
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate Phenethyl linker Carbamate attached via ethyl chain to boronic ester-substituted phenyl
tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate Oxetan ring and methylene linker Rigid oxetan spacer between carbamate and boronic ester
tert-Butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate Sulfonyl group and propyl chain Sulfonyl electron-withdrawing group; flexible propyl linker

Key Observations :

  • Steric Effects: The 3-methyl group in the target compound may hinder cross-coupling efficiency compared to non-methylated analogs (e.g., ) due to steric bulk near the boronic ester.
  • Electronic Effects : Substituents like sulfonyl groups () or N-methylation () alter electron density, impacting reactivity in coupling reactions.
  • Linker Flexibility : Phenethyl () or oxetan-based () linkers influence conformational freedom, affecting binding in medicinal chemistry applications.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The target compound’s 3-methyl group may reduce coupling efficiency compared to unsubstituted phenyl boronic esters. For example, tert-butyl (4-boronophenyl)carbamate () is widely used in drug synthesis (e.g., HIV-1 inhibitors ).
  • Electronic Modulation : Sulfonyl-containing analogs () exhibit lower reactivity due to electron-withdrawing effects, whereas N-methylation () may slightly enhance stability without significantly altering reactivity.

Biological Activity

tert-Butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different models, and relevant case studies.

  • Molecular Formula : C19H27BN2O4
  • Molecular Weight : 358.25 g/mol
  • CAS Number : 1268816-61-0

Research indicates that the compound exhibits multiple biological activities:

  • Inhibition of Enzymatic Activity :
    • The compound has shown promise as an inhibitor of β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated an IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase inhibition .
  • Anti-Amyloidogenic Effects :
    • The compound significantly inhibits amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's disease. At a concentration of 100 μM, it achieved approximately 85% inhibition of Aβ aggregation .
  • Neuroprotective Properties :
    • In astrocyte cultures treated with Aβ1-42, the compound improved cell viability from 43.78% to 62.98%, indicating protective effects against Aβ-induced toxicity .

Biological Activity Data

Activity TypeMeasurement/EffectReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Aβ Aggregation Inhibition85% inhibition at 100 μM
Astrocyte Cell ViabilityIncreased from 43.78% to 62.98%

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the protective effect of the compound against oxidative stress induced by Aβ in astrocytes. The treatment led to reduced levels of inflammatory markers such as TNF-α and IL-6, suggesting an anti-inflammatory mechanism .
  • In Vivo Models :
    • Although in vitro results were promising, in vivo studies showed limited efficacy compared to established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the central nervous system .
  • Comparative Analysis with Other Compounds :
    • When compared to other compounds with similar mechanisms (e.g., galantamine), tert-butyl carbamate showed moderated effects on oxidative stress markers such as malondialdehyde (MDA), indicating potential but not superior efficacy .

Q & A

Q. What are the optimized synthetic routes for tert-butyl (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or electrophotocatalytic methods. For example:

  • Method A (Electrophotocatalysis): Reaction of halogenated aryl precursors (e.g., bromo- or chloroarenes) with pinacol boronic esters under visible-light mediation. Yields vary significantly based on the halogen: 32% from chloroarenes vs. 65% from bromoarenes .
  • Alternative Route : Use of 4-bromobenzenethiol as a starting material, followed by sulfonylation and boronic ester functionalization .
  • Purification : Silica gel chromatography is standard, with product verification via 1H^1H-NMR (e.g., δ 1.33 ppm for tert-butyl groups, δ 7.4–7.6 ppm for aromatic protons) .

Q. How is the compound characterized, and what analytical data are critical for validation?

Key characterization data include:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Peaks at δ 1.33 (tert-butyl), 1.25–1.30 (pinacol methyl groups), and aromatic protons at δ 7.4–7.6 .
    • 13C^{13}C-NMR: Carbamate carbonyl at ~155 ppm, boron-bound carbons at ~85 ppm .
  • Mass Spectrometry : HRMS (MALDI) confirms molecular ion peaks (e.g., [M+Na]+^+ at 398.2490) .
  • IR Spectroscopy : Stretches at ~1700 cm1^{-1} (C=O) and ~1365 cm1^{-1} (B-O) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Refrigerated (0–6°C), in airtight containers away from light and moisture .
  • Hazard Mitigation : Use PPE (gloves, lab coat), avoid inhalation, and ensure fume hood ventilation. Combustion produces toxic gases (e.g., CO, NOx_x) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the choice of halogenated precursor impact reaction efficiency in cross-coupling?

Bromoarenes generally provide higher yields (e.g., 65% vs. 32% for chloroarenes) due to better leaving-group ability. However, chloroarenes are cheaper and may be preferred in large-scale syntheses despite lower efficiency. Optimization involves:

  • Catalyst Screening : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for bromoarenes; electrophotocatalysis for chloroarenes .
  • Solvent Systems : MeOH/MeCN mixtures improve solubility and reaction rates .

Q. What are the stability challenges of this boronic ester under acidic/basic conditions?

  • Acidic Conditions : The pinacol boronate group hydrolyzes to boronic acid at pH < 5, complicating reactions requiring acidic media .
  • Basic Conditions : Carbamate cleavage occurs above pH 9, releasing free amines. Stability tests via 1H^1H-NMR monitoring are recommended before use in basic environments .

Q. How is this compound applied in medicinal chemistry for target validation?

  • Autotaxin Inhibition : Serves as a precursor for synthesizing potassium trifluoroborate derivatives used in structure-based drug design (e.g., autotaxin inhibitors) .
  • Antiplasmodial Agents : Functionalized via sulfonylation to generate analogs screened against Plasmodium species .

Q. What methodological strategies resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 32% vs. 65%) arise from:

  • Halogen Reactivity : Bromoarenes undergo faster oxidative addition to Pd(0) catalysts .
  • Photocatalytic Efficiency : Electrophotocatalysis improves yields for less reactive substrates (e.g., chloroarenes) by generating radical intermediates .
  • Validation : Reproduce protocols with controlled light intensity, catalyst loading, and solvent purity .

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